Tertiary vs. Secondary Alcohol Divergence: Oxidation Resistance of 1-Methylcyclopentanol Compared to Cyclopentanol
1-Methylcyclopentanol exhibits complete resistance to oxidation by chromic acid (Na₂Cr₂O₇/H₂SO₄/H₂O), whereas cyclopentanol and cis/trans-2-methylcyclopentanol undergo oxidation to their corresponding ketones [1]. This functional divergence stems directly from the tertiary alcohol classification of 1-methylcyclopentanol—bearing no α-hydrogen atoms on the carbinol carbon—which renders the chromic acid oxidation mechanism inoperative [1].
| Evidence Dimension | Oxidation susceptibility (chromic acid) |
|---|---|
| Target Compound Data | No oxidation observed |
| Comparator Or Baseline | Cyclopentanol; cis-2-methylcyclopentanol; trans-2-methylcyclopentanol |
| Quantified Difference | Qualitative: Target compound unreactive; comparators undergo oxidation to ketones |
| Conditions | Na₂Cr₂O₇/H₂SO₄/H₂O (chromic acid oxidation conditions) |
Why This Matters
This property dictates synthetic route compatibility: 1-methylcyclopentanol is unsuitable as a substitute when alcohol-to-ketone oxidation is required, but offers selective stability in oxidative environments where secondary cyclopentanols would be consumed.
- [1] Question: Which of these compounds would not be oxidized by Chromic Acid (Na₂Cr₂O₇/H₂SO₄/H₂O) trans-2-methylcyclopentanol, 1-methylcyclopentanol, cyclopentanol, cis-2-methylcyclopentanol. Chegg Study. View Source
